3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of three methyl groups attached to the isoquinoline ring system, making it a unique derivative of tetrahydroisoquinoline. It is commonly used in various scientific research applications due to its distinctive chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly at the methyl groups, can yield a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and in specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes such as calpain, leading to the formation of stable complexes that affect cellular processes . Additionally, it can act as an inhibitor of mitochondrial complex I, which plays a role in cellular energy production .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride include:
- 1,4,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and understanding complex biochemical pathways .
Biological Activity
3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects against various diseases, particularly neurodegenerative disorders. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : 3,3,6-trimethyl-2,4-dihydro-1H-isoquinoline; hydrochloride
- Molecular Formula : C12H17N·HCl
- Molecular Weight : 211.73 g/mol
- CAS Number : 1909327-58-7
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Interaction : The compound has been shown to interact with enzymes such as calpain, influencing cellular processes and potentially leading to neuroprotective effects .
- Dopamine Modulation : Similar compounds in the tetrahydroisoquinoline family have been associated with modulation of dopamine receptors (D1 and D2), which is crucial in the context of neurodegenerative diseases .
- Antioxidant Activity : Some studies suggest that this compound may enhance levels of glutathione and nitric oxide, contributing to improved redox balance and protection against oxidative stress .
Neuroprotective Effects
Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance:
- Case Study : A study on the neurotoxic effects of THIQs found that certain derivatives could reduce oxidative stress markers in neuronal cultures .
Antimicrobial Activity
The antibacterial potential of this compound has also been explored:
- Table 1 : Antibacterial Activity Against Various Pathogens
Compound | Zone of Inhibition (mm) | Activity Level |
---|---|---|
This compound | TBD | TBD |
Ciprofloxacin | 46 | High Activity |
DMSO | - | No Activity |
Note: TBD = To Be Determined based on specific experimental data.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence and position of methyl groups significantly influence the biological activity of tetrahydroisoquinoline derivatives. Variations in substitution patterns can lead to different affinities for biological targets and varying therapeutic effects .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Neuroprotective Studies : Research demonstrates that THIQ derivatives can protect against neuronal cell death induced by oxidative stress .
- Antimicrobial Screening : Preliminary screening suggests potential antibacterial properties; however, further studies are required to quantify efficacy against specific pathogens .
Properties
IUPAC Name |
3,3,6-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-4-5-10-8-13-12(2,3)7-11(10)6-9;/h4-6,13H,7-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYUUWNTYUFBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC(C2)(C)C)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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